6-(Cyclopropylamino)pyridazine-4-carboxylic acid
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Overview
Description
6-(Cyclopropylamino)pyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropylamino group at the 6-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylamino)pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-4-carboxylic acid with cyclopropylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylamino)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-(Cyclopropylamino)pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylamino)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
6-Chloropyridazine-4-carboxylic acid: A precursor used in the synthesis of 6-(Cyclopropylamino)pyridazine-4-carboxylic acid.
Uniqueness
This compound is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-(cyclopropylamino)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)5-3-7(11-9-4-5)10-6-1-2-6/h3-4,6H,1-2H2,(H,10,11)(H,12,13) |
InChI Key |
ZPZGHMYINCAGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NN=CC(=C2)C(=O)O |
Origin of Product |
United States |
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